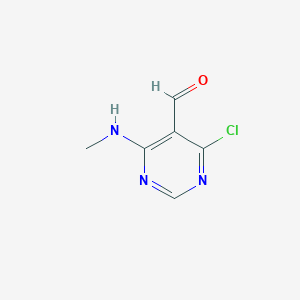

4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-(methylamino)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c1-8-6-4(2-11)5(7)9-3-10-6/h2-3H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMOVOOMPUFQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NC=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14160-94-2 | |

| Record name | 4-chloro-6-(methylamino)pyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is structured to deliver not only established data but also to provide the scientific rationale behind the experimental methodologies required for a thorough characterization of this molecule.

Introduction and Molecular Identity

This compound is a substituted pyrimidine, a class of compounds that are foundational scaffolds in numerous pharmaceuticals due to their diverse biological activities. The presence of a reactive carbaldehyde group, a chlorine atom, and a methylamino substituent on the pyrimidine ring makes this molecule a versatile intermediate for the synthesis of more complex derivatives.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 14160-94-2 | [1] |

| Molecular Formula | C₆H₆ClN₃O | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| InChI | InChI=1S/C6H6ClN3O/c1-8-6-4(2-11)5(7)9-3-10-6/h2-3H,1H3,(H,8,9,10) | [1] |

| InChIKey | BCMOVOOMPUFQKV-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CNC1=C(C(=NC=N1)Cl)C=O | [1] |

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing factors such as solubility, absorption, and formulation.

Table 2: Known and Predicted Physical Properties

| Property | Value | Method | Source |

| Melting Point | 152.0-153.7 °C | Experimental | [2] |

| Boiling Point | 348.3±42.0 °C | Predicted | [2] |

| Density | 1.442±0.06 g/cm³ | Predicted | [2] |

| pKa | 1.06±0.10 | Predicted | [2] |

Melting Point: An Indicator of Purity and Stability

The experimentally determined melting point of 152.0-153.7 °C provides a crucial benchmark for the purity of the compound. A sharp melting range is indicative of high purity, while a broadened and depressed range would suggest the presence of impurities.

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of a melting point is a fundamental technique in the characterization of crystalline solids.

Figure 2: Workflow for Melting Point Determination.

Causality: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading. Rapid heating can lead to a wider and artificially elevated melting point range.

Solubility Profile: A Critical Parameter for Biological and Synthetic Applications

Predicted Solubility:

-

High to Moderate Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol, particularly with heating.

-

Low Solubility: Expected in non-polar solvents such as hexanes and toluene.

-

Slight to Moderate Solubility: Possible in moderately polar solvents like ethyl acetate and dichloromethane.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This is the gold standard method for determining equilibrium solubility.

Figure 3: Workflow for Solubility Determination via the Shake-Flask Method.

Trustworthiness: The inclusion of a filtration step is crucial to ensure that no undissolved microparticles are included in the sample for analysis, which would lead to an overestimation of the solubility.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and providing insights into its electronic and vibrational properties. While specific spectra for this compound are not publicly available, this section outlines the expected spectral features and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Pyrimidine Ring Proton: A singlet in the aromatic region (δ 8.0-9.0 ppm).

-

Aldehyde Proton: A singlet further downfield (δ 9.5-10.5 ppm).

-

Methyl Protons: A singlet in the aliphatic region (δ 2.8-3.2 ppm).

-

Amino Proton: A broad singlet that may be exchangeable with D₂O (variable chemical shift).

Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Carbonyl Carbon: The most deshielded carbon (δ 185-195 ppm).

-

Pyrimidine Ring Carbons: Several signals in the aromatic region (δ 110-170 ppm), with the carbon attached to the chlorine atom being significantly affected.

-

Methyl Carbon: A signal in the aliphatic region (δ 25-35 ppm).

Experimental Protocol: NMR Spectroscopy

Figure 4: Workflow for NMR Spectroscopic Analysis.

Expertise: The choice of deuterated solvent is critical as it must dissolve the compound without obscuring key signals. DMSO-d₆ is often a good choice for polar, heterocyclic compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

Expected FT-IR Spectral Features (KBr Pellet or ATR):

-

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.

-

C-H Stretches: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.

-

C=O Stretch (Aldehyde): A strong, sharp band around 1680-1700 cm⁻¹.

-

C=N and C=C Stretches (Pyrimidine Ring): A series of bands in the 1400-1650 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

Figure 5: Workflow for ATR-FT-IR Spectroscopic Analysis.

Authoritative Grounding: The background scan is essential to subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring that the resulting spectrum is solely representative of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Expected Mass Spectrum Features (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (171.58). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of small molecules or radicals, such as the loss of the aldehyde group (-CHO), the chlorine atom (-Cl), or cleavage of the methylamino group.

Experimental Protocol: Mass Spectrometry (Direct Infusion ESI or GC-MS)

Figure 6: General Workflow for Mass Spectrometry.

Expertise & Experience: The choice of ionization technique is critical. Electron Ionization (EI) is a "hard" technique that provides rich fragmentation data useful for structural elucidation. Electrospray Ionization (ESI) is a "soft" technique that is excellent for confirming the molecular weight with minimal fragmentation.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting.

Table 3: GHS Hazard Statements

| Hazard Code | Statement | Source |

| H302 | Harmful if swallowed | [1] |

| H312 | Harmful in contact with skin | [1] |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H332 | Harmful if inhaled | [1] |

| H335 | May cause respiratory irritation | [1] |

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has synthesized the available physical property data for this compound and provided a framework for its complete experimental characterization. While key data such as an experimental melting point and molecular weight are established, a comprehensive understanding of its solubility and detailed spectroscopic profile requires further experimental investigation. The protocols and expected spectral interpretations provided herein offer a robust starting point for researchers and drug development professionals working with this promising heterocyclic compound.

References

-

PubChem. This compound. [Link]

Sources

4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde chemical structure

An In-depth Technical Guide to 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] As a fundamental building block of DNA and RNA, its structure is recognized by a multitude of physiological systems.[1] This inherent biocompatibility, combined with its synthetic tractability, makes the pyrimidine nucleus a focal point for the design of novel drugs targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2]

Within the vast chemical space of pyrimidine derivatives, this compound stands out as a particularly valuable and versatile synthetic intermediate. Its structure is strategically functionalized with three distinct reactive centers: a reactive carbaldehyde group, a nucleophilically displaceable chloro atom, and an electron-donating methylamino group that modulates the ring's reactivity. This trifecta of functionalities provides medicinal chemists with a powerful tool for constructing diverse molecular libraries and methodically exploring structure-activity relationships (SAR).

This guide offers a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, elucidate its primary synthetic route via the Vilsmeier-Haack reaction, explore its chemical reactivity, and highlight its proven utility as a cornerstone in the synthesis of biologically active molecules.

Section 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis and research.

Key Properties

The essential physicochemical data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₆H₆ClN₃O | [3] |

| Molecular Weight | 171.58 g/mol | [3][4][5] |

| CAS Number | 14160-94-2 | [3] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 152.0-153.7 °C | [4] |

| Boiling Point (Predicted) | 348.3 ± 42.0 °C | [4] |

| Density (Predicted) | 1.442 ± 0.06 g/cm³ | [4] |

| Storage Conditions | -20°C, store under inert gas (e.g., Nitrogen), protect from moisture | [4] |

Spectroscopic Characterization

Structural confirmation is achieved through a combination of standard spectroscopic techniques. While experimental data should always be the final arbiter, the expected spectral features can be predicted with high confidence based on the molecule's structure.

-

¹H Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aldehyde proton (-CHO) will be the most downfield, typically appearing as a singlet around δ 9.8-10.2 ppm due to the strong deshielding effect of the carbonyl group. The pyrimidine ring proton (at C-2) should appear as a singlet in the aromatic region, likely around δ 8.5-8.8 ppm. The methyl protons (-NHCH₃) would appear as a singlet (or a doublet if coupled to the NH proton, depending on the solvent and concentration) further upfield, estimated around δ 3.1-3.3 ppm. The amine proton (-NH) signal is often broad and its chemical shift can vary.

-

¹³C Nuclear Magnetic Resonance (NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton. The most downfield signal will correspond to the aldehyde carbonyl carbon, expected around δ 185-190 ppm. The aromatic carbons of the pyrimidine ring will appear in the δ 110-165 ppm range.[6] The C-4 and C-6 carbons, being attached to electronegative chlorine and nitrogen atoms, will be significantly deshielded. The methyl carbon will be the most upfield signal, likely appearing around δ 28-32 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is key for identifying functional groups. A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde. C-H stretching of the aldehyde may be visible as a weaker band near 2720 cm⁻¹. Other significant peaks will include C=N and C=C stretching vibrations from the pyrimidine ring in the 1500-1600 cm⁻¹ region, and N-H stretching from the amino group around 3200-3400 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition, with the molecular ion peak [M]⁺ appearing at m/z 171.0199.[3] The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with a prominent [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Section 2: Synthesis and Mechanism

The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8]

The overall transformation involves the formylation of the C-5 position of a 4-chloro-6-(methylamino)pyrimidine precursor, which is activated towards electrophilic attack by the electron-donating methylamino group.

Caption: Overall workflow for the synthesis of the target compound.

Mechanism: Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a formamide, typically N,N-Dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride. This process generates the electrophilic chloroiminium ion, known as the Vilsmeier reagent, which is the active formylating agent.[7][9]

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Mechanism: Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring of the precursor attacks the electrophilic carbon of the Vilsmeier reagent. This attack is directed to the C-5 position, which is activated by the potent electron-donating effect of the para-oriented methylamino group at C-6. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[8][9]

Detailed Experimental Protocol

This protocol is a representative procedure based on established Vilsmeier-Haack reactions and should be adapted and optimized for specific laboratory conditions.[7][10]

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, ~5-10 equivalents). Cool the flask to 0 °C in an ice-water bath.

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, ~1.5-2.0 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the starting material, 4-chloro-6-(methylamino)pyrimidine (1.0 equivalent), in a minimal amount of anhydrous DMF or another suitable solvent (e.g., dichloromethane) and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction is often heated (e.g., to 60-80 °C) for several hours (2-12 h) to drive it to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto crushed ice. Basify the aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 8-9. This step hydrolyzes the intermediate iminium salt.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization to afford the pure this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its three distinct points of reactivity, which can be addressed selectively to build molecular complexity.

Caption: Key reactive sites and potential transformations.

Reactions at the Aldehyde Group

The carbaldehyde at the C-5 position is a versatile handle for C-C and C-N bond formation.

-

Condensation Reactions: It readily undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) and Wittig reactions with phosphorus ylides to extend the carbon chain.[11]

-

Reductive Amination: This two-step or one-pot reaction with primary or secondary amines, followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃), is a highly effective method for introducing diverse amino side chains.

-

Formation of Heterocycles: The aldehyde can act as an electrophilic partner in condensation reactions with dinucleophiles to construct new fused or appended heterocyclic rings, such as pyrazoles or isoxazoles.[12]

Nucleophilic Aromatic Substitution (SNAr) at C-4

The chlorine atom at C-4 is activated towards nucleophilic displacement by the electron-withdrawing pyrimidine ring nitrogens. This is arguably its most exploited feature in drug discovery.

-

Displacement by Amines: A vast array of primary and secondary amines can displace the chloride, providing access to libraries of 4-aminopyrimidine derivatives. This reaction is central to the synthesis of many kinase inhibitors and other targeted therapies.[13]

-

Displacement by O/S Nucleophiles: Alcohols, phenols, and thiols can also displace the chloride, typically in the presence of a base, to yield the corresponding ethers and thioethers, further expanding the accessible chemical space.

Section 4: Application in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are frequently found in potent and selective bioactive molecules. Its utility stems from its role as a scaffold that can be systematically elaborated to optimize interactions with a biological target.

A common workflow in a drug discovery campaign involves using this building block to generate a library of analogues for screening.

Caption: Role of the building block in a typical drug discovery pipeline.

For instance, in the development of STAT6 inhibitors for allergic diseases, pyrimidine-5-carboxamide derivatives were synthesized.[13] The core of these molecules could be readily accessed from intermediates like this compound, where the C-4 chloro and C-5 aldehyde positions are functionalized to explore the binding pocket of the target protein. Similarly, pyrimidine derivatives are key in developing bone anabolic agents and MDM2 inhibitors for cancer therapy, where precise substitution patterns are critical for activity.[14][15][16]

Section 5: Safety and Handling

This compound is a reactive chemical intermediate and must be handled with appropriate care.

Hazard Identification

Based on available data, the compound is associated with the following GHS hazard statements:[3]

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Recommended Handling Procedures

All work should be conducted in a well-ventilated chemical fume hood.[17][18] The following personal protective equipment (PPE) and handling guidelines are mandatory:

-

Engineering Controls: Use only in a chemical fume hood to minimize inhalation risk.[18][19]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[18][20]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[17][20]

-

Respiratory Protection: If dusts or aerosols may be generated, a NIOSH-approved respirator is required.

-

Handling: Avoid generating dust. Do not eat, drink, or smoke in the work area.[17] Wash hands thoroughly after handling.[19]

-

Storage: Keep containers tightly sealed in a dry, cool, and well-ventilated place, preferably in a freezer at -20°C under an inert atmosphere.[4][18]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined reactivity at three distinct positions provides a robust platform for the synthesis of diverse and complex molecules. By enabling the rapid generation of compound libraries for biological screening and facilitating systematic SAR studies, it serves as a critical starting point in the long and arduous journey of drug discovery. A comprehensive understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage the power of the pyrimidine scaffold in the development of next-generation therapeutics.

References

-

This compound | C6H6ClN3O | CID 12278266 - PubChem. (URL: [Link])

-

Vilsmeier-Haack Reaction - NROChemistry. (URL: [Link])

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - World Journal of Pharmaceutical Research. (URL: [Link])

-

Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - Growing Science. (URL: [Link])

-

Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Publishing. (URL: [Link])

-

5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- - Substance Details - SRS | US EPA. (URL: [Link])

-

Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido) - PubMed. (URL: [Link])

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - PubMed Central. (URL: [Link])

-

Recent Advances in Pyrimidine-Based Drugs - MDPI. (URL: [Link])

- US20040054181A1 - Synthesis of chlorinated pyrimidines - Google P

-

Medicinal chemistry for 2020 - Future Science. (URL: [Link])

-

Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones - ResearchGate. (URL: [Link])

-

Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 - ACS Publications. (URL: [Link])

-

Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed. (URL: [Link])

-

4-Amino-2-(methylthio)pyrimidine-5-carbonitrile - SpectraBase. (URL: [Link])

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H6ClN3O | CID 12278266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 14160-94-2 [m.chemicalbook.com]

- 5. This compound [cymitquimica.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. growingscience.com [growingscience.com]

- 11. Buy 2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde [smolecule.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

A Technical Guide to 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Pyrimidine Building Block

4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde is a highly functionalized heterocyclic compound that has garnered significant interest in medicinal chemistry. Its pyrimidine core is a key pharmacophore found in a multitude of biologically active molecules, including a variety of kinase inhibitors. This guide provides an in-depth look at the synthesis, chemical properties, and applications of this valuable synthetic intermediate. The Chemical Abstracts Service (CAS) number for this compound is 14160-94-2 .[1]

The strategic placement of a reactive chlorine atom, a methylamino group, and an aldehyde function on the pyrimidine ring makes this compound a versatile precursor for the construction of complex molecular architectures. The chloro group is susceptible to nucleophilic displacement, the aldehyde can undergo a wide range of transformations, and the methylamino group can participate in hydrogen bonding or be further functionalized. This trifecta of reactivity allows for the systematic exploration of chemical space in drug discovery programs.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 14160-94-2 | [1] |

| Molecular Formula | C₆H₆ClN₃O | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Melting Point | 152.0-153.7 °C | [2] |

| Boiling Point (Predicted) | 348.3±42.0 °C | [2] |

| Density (Predicted) | 1.442±0.06 g/cm³ | [2] |

Safety Information: this compound is classified as harmful. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the readily available 4,6-dihydroxypyrimidine. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde

The first step is a Vilsmeier-Haack reaction, a widely used method for the formylation and chlorination of electron-rich aromatic and heterocyclic compounds. In this case, 4,6-dihydroxypyrimidine is treated with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The DMF and POCl₃ react in situ to form the Vilsmeier reagent, which acts as the electrophile for the formylation and subsequently as the chlorinating agent.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add phosphorus oxychloride (POCl₃, 4.0 eq) to N,N-dimethylformamide (DMF, 1.2 eq) at 0 °C with stirring.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

To this mixture, add 4,6-dihydroxypyrimidine (1.0 eq) portion-wise, ensuring the temperature does not rise significantly.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine-5-carbaldehyde.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

The second step involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The two chlorine atoms on the pyrimidine ring are activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogens and the adjacent aldehyde group. By carefully controlling the reaction conditions, one of the chlorine atoms can be selectively displaced by methylamine.

Experimental Protocol:

-

Dissolve 4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylamine (1.0-1.2 eq, e.g., 40% in water or as a solution in THF/ethanol) to the reaction mixture with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

Add water to the residue, and the product may precipitate out. If not, extract the aqueous layer with ethyl acetate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

-

Further purification can be achieved by recrystallization.

Spectroscopic Characterization

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show a singlet for the aldehydic proton (CHO) typically in the region of 9.5-10.5 ppm. The proton on the pyrimidine ring should appear as a singlet between 8.0 and 9.0 ppm. The methyl group of the methylamino substituent will likely be a singlet or a doublet (if coupled to the N-H proton) around 3.0-3.5 ppm. The N-H proton of the methylamino group will appear as a broad singlet.

-

¹³C NMR: The carbon nuclear magnetic resonance (¹³C NMR) spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at around 185-195 ppm. The carbons of the pyrimidine ring will resonate in the aromatic region (110-170 ppm). The methyl carbon should appear upfield, around 30-40 ppm.

-

FT-IR: The infrared (IR) spectrum will show a characteristic strong absorption band for the C=O stretch of the aldehyde at approximately 1680-1700 cm⁻¹. The N-H stretching vibration of the secondary amine should be visible around 3300-3500 cm⁻¹. C=N and C=C stretching vibrations of the pyrimidine ring will appear in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum (MS) will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3] this compound serves as a crucial intermediate in the synthesis of these targeted therapeutics. The reactivity of the C4-chloro and C5-aldehyde groups allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

A common synthetic strategy involves the further reaction of the aldehyde group, for example, through condensation reactions to form imines or hydrazones, followed by the displacement of the remaining chlorine atom with a larger, often heterocyclic, moiety. This approach allows for the construction of molecules that can effectively target the ATP-binding site of kinases.

Caption: General scheme for the elaboration of the title compound into kinase inhibitors.

Numerous studies have demonstrated the utility of related 4-chloro-5-formylpyrimidine derivatives in the synthesis of potent inhibitors for a range of kinases, including Aurora kinases,[4][5] and receptor tyrosine kinases like EGFR.[6] The aldehyde functionality can be transformed into various groups that can form key hydrogen bond interactions within the kinase active site, while the substituent introduced at the C4 position often occupies the hydrophobic pocket.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery. Its straightforward two-step synthesis from inexpensive starting materials and the orthogonal reactivity of its functional groups make it an attractive intermediate for the construction of libraries of potential therapeutic agents. The continued exploration of the chemistry of this and related pyrimidine derivatives is likely to lead to the discovery of new and improved drugs for a variety of diseases.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330.

-

Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(17), 5249.

- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.

- Google Patents. (n.d.). Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.

- MDPI. (2022).

- Nature. (2022). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports, 12(1), 19098.

- PubMed. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4615-4619.

-

MySkinRecipes. (n.d.). Pharmaceutical Intermediates - Organic Synthesis Building Blocks. Retrieved from [Link]

-

PubMed. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. PubMed. Retrieved from [Link]

- Arkivoc. (2008).

-

ResearchGate. (2023). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of chlorinated pyrimidines.

-

ResearchGate. (2015). Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones. Retrieved from [Link]

- PubMed Central. (2021). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. European Journal of Medicinal Chemistry, 213, 113168.

- PubMed. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 223-235.

Sources

- 1. This compound | C6H6ClN3O | CID 12278266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 14160-94-2 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for Pyrimidine Synthesis

Introduction: The Pyrimidine Core in Modern Science

The pyrimidine ring system is a cornerstone of life and medicinal chemistry. As a fundamental component of nucleobases—cytosine, thymine, and uracil—it forms the structural basis of DNA and RNA.[][2] Beyond its biological role, the pyrimidine scaffold is a "privileged structure" in drug discovery, appearing in a vast array of therapeutics with applications ranging from anticancer and antiviral agents to antihypertensives.[3][4] The functional diversity and biological significance of pyrimidine derivatives are directly linked to the synthetic routes used for their creation, which invariably begin with the careful selection of appropriate starting materials.

This guide provides a comprehensive exploration of the core starting materials and foundational strategies for pyrimidine synthesis. We will dissect the logic behind classical condensation reactions, delve into the efficiency of multicomponent strategies like the renowned Biginelli reaction, and touch upon modern, innovative approaches. The objective is not merely to present protocols, but to illuminate the causal relationships between precursor structure and reaction outcome, empowering researchers to make informed decisions in their synthetic designs.

Chapter 1: The Classical Approach: Building the Ring from Fragments

The most traditional and widely utilized method for constructing the pyrimidine ring involves the condensation of two key fragments: a three-carbon (C-C-C) unit and a nitrogen-carbon-nitrogen (N-C-N) unit.[2][5] This [3+3] annulation strategy is robust, versatile, and provides the fundamental logic for many advanced synthetic pathways.

The Three-Carbon Synthon: β-Dicarbonyl Compounds

The workhorse for the C-C-C fragment in classical pyrimidine synthesis is the β-dicarbonyl compound. The 1,3-disposition of the two carbonyl groups provides the ideal electrophilic centers for cyclization with a dinucleophilic N-C-N component.

Common β-Dicarbonyl Starting Materials Include:

-

β-Ketoesters: (e.g., Ethyl acetoacetate) These are highly versatile due to the differing reactivity of the ketone and ester carbonyls. The ketone is typically more reactive towards nucleophilic attack, guiding the initial condensation, while the ester group can be retained or later modified.

-

β-Diketones: (e.g., Acetylacetone) The two ketone groups offer symmetric reactivity, often leading to symmetrically substituted pyrimidines.

-

Malonic Acid Derivatives: (e.g., Diethyl malonate, Malononitrile) These compounds, and their derivatives, provide the C-C-C backbone and introduce specific functional groups onto the resulting pyrimidine ring.[6][7] For instance, the use of malononitrile can lead to the synthesis of aminopyrimidines.

The choice of the β-dicarbonyl compound is a critical experimental decision as it directly dictates the substitution pattern at the C4, C5, and C6 positions of the final pyrimidine ring.

The Nitrogen-Carbon-Nitrogen (N-C-N) Synthon

The N-C-N fragment provides the nitrogen atoms at positions 1 and 3 and the carbon atom at position 2 of the pyrimidine ring. The nature of this starting material defines the functionality at the C2 position, which is a crucial handle for further chemical modification and a key determinant of biological activity.

| N-C-N Starting Material | Resulting C2-Substituent on Pyrimidine Ring | Key Features & Applications |

| Urea | -OH (Keto form, a Pyrimidinone) | Readily available, inexpensive. Forms pyrimidin-2-ones, a common motif in pharmaceuticals.[2][8] |

| Thiourea | -SH (Thione form) | Introduces a sulfur atom, creating thiopyrimidines. The thio-group is a versatile synthetic handle.[5] |

| Guanidine | -NH2 | Yields 2-aminopyrimidines, a critical hinge-binding scaffold in many kinase inhibitors.[5][9][10] |

| Amidines (e.g., Benzamidine) | -R (Alkyl or Aryl) | Allows for the introduction of various alkyl or aryl groups at the C2 position, expanding structural diversity.[][11] |

The condensation of these two fragments, often under acidic or basic conditions, forms the heterocyclic core. The Pinner synthesis, for example, involves the condensation of an amidine with a β-keto ester to form a 2-substituted pyrimidine.[11][12]

Workflow: The Pinner Synthesis

The following diagram illustrates the generalized workflow for the Pinner synthesis, a classic example of the [3+3] fragment condensation approach.

Caption: Generalized workflow for the Pinner pyrimidine synthesis.

Chapter 2: Multicomponent Reactions (MCRs) for Pyrimidine Synthesis

Multicomponent reactions, where three or more starting materials react in a single pot to form a product containing portions of all reactants, represent a significant leap in synthetic efficiency. This approach is central to combinatorial chemistry and drug discovery for rapidly generating libraries of complex molecules.[13]

The Biginelli Reaction: A Cornerstone of MCRs

First reported by Pietro Biginelli in 1891, this acid-catalyzed, three-component reaction is a foundational method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8][14] The reaction's enduring popularity stems from its operational simplicity and the pharmaceutical relevance of its products, which are known calcium channel blockers and antihypertensive agents.[8][15]

Core Starting Materials:

-

An Aldehyde: Typically an aromatic aldehyde (e.g., benzaldehyde).

-

A β-Ketoester: Most commonly ethyl acetoacetate.

-

Urea or Thiourea: To provide the N-C-N fragment.

The reaction mechanism involves a series of bimolecular reactions, beginning with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[16][17] This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.

Mechanism of the Biginelli Reaction

Sources

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bu.edu.eg [bu.edu.eg]

- 6. EP0841326B1 - Process for the preparation of pyrimidine derivatives - Google Patents [patents.google.com]

- 7. EP0841326A1 - Process for the preparation of pyrimidine derivatives - Google Patents [patents.google.com]

- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. Biginelli Reaction [sigmaaldrich.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Biginelli Reaction [organic-chemistry.org]

A Technical Guide to 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document delineates its fundamental physicochemical properties, outlines a representative synthetic protocol, and explores its strategic application as a versatile intermediate in the synthesis of targeted therapeutics. Emphasis is placed on the chemical reactivity that enables its use in developing novel kinase and transcription factor inhibitors. This guide concludes with a detailed protocol for safe handling and storage, ensuring operational excellence and laboratory safety.

Introduction to Pyrimidine Scaffolds in Medicinal Chemistry

The pyrimidine ring is a foundational aromatic heterocycle in the architecture of life, forming the structural basis for nucleobases in DNA and RNA.[1] Beyond this central biological role, its unique physicochemical attributes have made it a privileged scaffold in medicinal chemistry. The pyrimidine core can effectively form hydrogen bonds and act as a bioisostere for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] This versatility has led to the development of pyrimidine-based drugs across a vast spectrum of therapeutic areas, including oncology, infectious diseases, and immunology.[1] this compound represents a strategically functionalized intermediate, designed for efficient chemical elaboration into more complex and potent molecules.

Core Compound Profile

This compound is a solid organic compound whose structure is defined by a pyrimidine ring substituted with a reactive chloro group, a methylamino moiety, and a carbaldehyde functional group. These features make it an exceptionally useful starting material for chemical synthesis.

Physicochemical Properties

The key properties of this compound are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClN₃O | [2][3] |

| Molecular Weight | 171.58 g/mol | [2][3][4] |

| IUPAC Name | This compound | [2] |

| CAS Number | 14160-94-2 | [2][3] |

| Melting Point | 152.0-153.7 °C | [3] |

| Boiling Point | 348.3 ± 42.0 °C (Predicted) | [3] |

| Density | 1.442 ± 0.06 g/cm³ (Predicted) | [3] |

| Purity (Typical) | ≥95% | [4] |

Structural Information

-

Canonical SMILES: CNC1=C(C=O)C(=NC=N1)Cl

-

InChI Key: BCMOVOOMPUFQKV-UHFFFAOYSA-N[2]

Synthesis and Characterization

The synthesis of functionalized pyrimidines like this compound often involves multi-step processes starting from simpler precursors. A common and effective method for introducing a formyl (carbaldehyde) group at the C5 position of an activated pyrimidine ring is the Vilsmeier-Haack reaction.

Representative Synthetic Workflow

The following diagram outlines a plausible synthetic pathway. The process begins with a suitable pyrimidine precursor, which is then formylated to introduce the key carbaldehyde group.

Caption: Generalized workflow for the synthesis of the title compound.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and precursor reactivity.

-

Reagent Preparation: In a three-necked flask under an inert nitrogen atmosphere, cool dimethylformamide (DMF) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring.

-

Rationale: The dropwise addition at low temperature controls the exothermic reaction that forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻.

-

-

Reaction: Dissolve the starting material, 4-Chloro-6-(methylamino)pyrimidine, in a suitable solvent (e.g., DMF or dichloromethane). Add this solution dropwise to the prepared Vilsmeier reagent, maintaining the temperature at 0°C.

-

Incubation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat as required (e.g., 60-80°C) for several hours to drive the reaction to completion. Monitor progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur at the electron-rich C5 position of the pyrimidine ring.

-

-

Quenching and Workup: Cool the reaction mixture back to 0°C and carefully quench by pouring it over crushed ice. Neutralize the mixture by the slow addition of an aqueous base solution, such as sodium bicarbonate or sodium hydroxide, until the product precipitates.

-

Isolation and Purification: Collect the crude solid product by vacuum filtration and wash with cold water. Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Physicochemical Characterization

Confirmation of the final product's identity and purity is critical. The following table outlines the expected spectroscopic signatures for validation.

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the aldehyde proton (CHO) around δ 9.5-10.5 ppm.- A singlet for the pyrimidine ring proton (C2-H) around δ 8.0-8.5 ppm.- A signal for the N-H proton, which may be a broad singlet or quartet depending on coupling to the methyl group.- A doublet for the methyl protons (-CH₃) around δ 3.0-3.3 ppm. |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon around δ 185-195 ppm.- Signals for the pyrimidine ring carbons in the aromatic region (δ 110-170 ppm).- A signal for the methyl carbon around δ 25-30 ppm. |

| IR Spectroscopy | - A strong C=O stretching band for the aldehyde at ~1680-1700 cm⁻¹.- An N-H stretching band around 3200-3400 cm⁻¹.- C-H stretching bands for the aromatic and methyl groups.- A C-Cl stretching band in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (171.58).- A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom. |

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile chemical intermediate. The chlorine atom at the C4 position and the carbaldehyde at the C5 position are both reactive handles for introducing molecular diversity, allowing for the systematic exploration of structure-activity relationships (SAR).

Strategic Role as a Chemical Intermediate

The compound's functional groups allow for a variety of subsequent chemical transformations.

Sources

The Architectural Versatility of Pyrimidines: A Technical Guide to Their Biological Activities

Foreword: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring, a simple six-membered heterocycle with two nitrogen atoms, represents one of the most vital scaffolds in medicinal chemistry.[1][2][3] Its fundamental role as a core constituent of nucleobases—cytosine, thymine, and uracil—places it at the very center of genetic information and cellular metabolism.[3][4] This inherent biocompatibility has made pyrimidine and its derivatives a fertile ground for the discovery and development of therapeutic agents that are both diverse in function and profound in impact.[1][5][6] This guide provides an in-depth exploration of the multifaceted biological activities of pyrimidine derivatives, offering researchers and drug development professionals a technical synthesis of their mechanisms, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. We will delve into the causality behind experimental designs and present a framework for understanding how subtle structural modifications to the pyrimidine core can elicit a wide spectrum of pharmacological responses, from anticancer to antimicrobial and anti-inflammatory effects.[2][7][8][9]

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The application of pyrimidine derivatives in oncology is one of the most successful stories in modern chemotherapy.[10] Their structural analogy to endogenous nucleobases allows them to act as antimetabolites, interfering with the synthesis of DNA and RNA, which is essential for the rapid proliferation of cancer cells.[11][12]

Mechanism of Action: Inhibition of Thymidylate Synthase

A primary mechanism of action for many anticancer pyrimidines is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[12][13] The archetypal drug, 5-Fluorouracil (5-FU), exemplifies this strategy.[11][12][14]

-

Metabolic Activation: 5-FU is a prodrug that, once inside the cell, is converted into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP).[11]

-

Enzyme Inhibition: FdUMP binds to the nucleotide-binding site of TS, forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate (CH2THF).[11] This complex blocks the normal binding of the natural substrate, deoxyuridine monophosphate (dUMP), thereby halting dTMP production.[11]

-

Thymineless Death: The resulting depletion of dTMP leads to imbalances in the nucleotide pool, disrupting DNA synthesis and repair, and ultimately inducing a form of programmed cell death in rapidly dividing cancer cells known as "thymineless death".[12][15]

-

RNA and DNA Damage: Other 5-FU metabolites, such as fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.[11][14][15] This misincorporation disrupts RNA processing and DNA integrity, contributing to the overall cytotoxicity of the drug.[11][15]

}

5-FU inhibits thymidylate synthase, leading to cell death.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of pyrimidine derivatives is highly dependent on the nature and position of substituents on the core ring.[9][13]

-

Position 5: Substitution at the C5 position is critical. The fluorine atom in 5-FU is a bioisostere of a hydrogen atom but possesses strong electron-withdrawing properties, which are key to its mechanism of inhibiting TS.

-

Positions 2 and 4: Modifications at the C2 and C4 positions, often involving the introduction of substituted amino or aryl groups, can modulate kinase inhibitory activity. For instance, pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of various kinases involved in cancer signaling pathways, such as tyrosine kinases and cyclin-dependent kinases (CDKs).[16]

-

Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems (e.g., pyrazole, benzimidazole) can enhance target affinity and specificity.[10][17] These hybrid molecules can interact with multiple binding sites on a target enzyme or exploit different cellular pathways.[13]

Experimental Protocol: MTT Assay for Cytotoxicity

To evaluate the anticancer potential of novel pyrimidine derivatives, the MTT assay is a foundational and widely used colorimetric method to assess cell viability and cytotoxicity.[18][19]

Causality: The assay's principle lies in the metabolic activity of living cells. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[19][20][21] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[20]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., SW480 colon cancer cells) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[20] This ensures cells are in a logarithmic growth phase before treatment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., 5-FU). Incubate for a specified duration (e.g., 48 or 72 hours).[22]

-

MTT Addition: After incubation, remove the treatment media and add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[18][22] Incubate for 2-4 hours at 37°C. This allows sufficient time for viable cells to metabolize the MTT.

-

Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the cells or the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple crystals.[21][22]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[18] Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[22]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[23]

Antimicrobial Activity: A Broad-Spectrum Defense

Pyrimidine derivatives exhibit a wide spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1][24][25] Their mechanism often involves the inhibition of essential microbial enzymes that are distinct from their mammalian counterparts, providing a basis for selective toxicity.[8]

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

A key target for antimicrobial pyrimidines is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleic acids and amino acids.

-

Selective Inhibition: Compounds like Trimethoprim selectively inhibit bacterial DHFR at concentrations far lower than those required to inhibit human DHFR.[1] This selectivity is the cornerstone of its therapeutic efficacy and safety.

-

Metabolic Blockade: By blocking DHFR, these pyrimidine derivatives starve the bacterial cell of the necessary building blocks for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect.

Structure-Activity Relationship (SAR) Insights

-

Substituent Effects: The presence of specific substituents, such as amino groups at positions 2 and 4 and a benzyl group at position 5, is characteristic of many DHFR inhibitors.

-

Fused Systems: Thieno[2,3-d]pyrimidines and other fused heterocyclic systems have shown excellent antimicrobial activity, suggesting that extending the molecular scaffold can enhance interactions with microbial targets.[26]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate bacterial cell walls.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[27][28][29]

Causality: This assay directly measures the ability of a compound to inhibit microbial growth in a liquid medium. By serially diluting the compound, a precise concentration threshold for inhibition can be identified.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a series of two-fold serial dilutions of the pyrimidine derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[28]

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[27][28] Standardization is critical for reproducibility.

-

Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microbe in broth, no compound) and a negative control (broth only). Incubate the plate at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).[28][29]

-

MIC Determination: After incubation, examine the wells for turbidity (visible growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[28][29] This can be assessed visually or with a plate reader.

Antiviral Activity: Interrupting the Viral Life Cycle

The pyrimidine scaffold is present in numerous antiviral drugs, particularly those targeting viral replication enzymes.[30] These agents often function as nucleoside analogs that, after intracellular phosphorylation, compete with natural nucleosides for incorporation into the growing viral DNA or RNA chain.

Mechanism of Action: Reverse Transcriptase (RT) Inhibition

For retroviruses like HIV, reverse transcriptase (RT) is an essential enzyme that converts the viral RNA genome into DNA. Pyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a major class of anti-HIV drugs.[31][32]

-

Allosteric Binding: Unlike nucleoside analogs, NNRTIs do not bind to the active site of the RT enzyme. Instead, they bind to an allosteric pocket near the active site.[31]

-

Conformational Change: This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its function, thereby blocking viral DNA synthesis.[32] Diarylpyrimidine (DAPY) derivatives are a well-known example of this class.

Notable Antiviral Pyrimidines

-

Zidovudine (AZT): A nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV.

-

Stavudine: Another NRTI effective against HIV.[26]

-

Idoxuridine & Trifluridine: Used to treat herpes simplex virus infections.[33]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Pyrimidine derivatives have emerged as potent anti-inflammatory agents by targeting key enzymes in the inflammatory pathway.[7][34]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7]

-

Selective COX-2 Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2. However, COX-1 has important housekeeping functions (e.g., protecting the gastric mucosa), so its inhibition can lead to side effects. Newer pyrimidine derivatives have been designed to selectively inhibit COX-2, which is primarily upregulated during inflammation.[35][36] This selectivity offers a better safety profile.

-

Reduction of Inflammatory Mediators: By inhibiting COX-2, these compounds reduce the production of prostaglandins like PGE2, thereby alleviating inflammation, pain, and fever.[7][34] They can also inhibit other inflammatory mediators such as nitric oxide (NO) and nuclear factor-kappa B (NF-κB).[7]

}

Iterative workflow for developing bioactive pyrimidines.

Conclusion and Future Perspectives

The pyrimidine scaffold is a testament to nature's efficiency and a cornerstone of medicinal chemistry.[1][3] Its derivatives have yielded therapies that have profoundly impacted human health, particularly in the fields of oncology and infectious diseases. The continued exploration of this versatile core, driven by rational design based on SAR, mechanism-based screening, and innovative synthetic strategies, promises a future rich with novel therapeutic agents. As our understanding of disease pathways becomes more nuanced, the ability to fine-tune the biological activity of pyrimidine derivatives through precise chemical modification will ensure their enduring relevance in the drug discovery pipeline. The development of highly selective kinase inhibitors, novel antiviral agents to combat resistance, and safer anti-inflammatory drugs all represent exciting frontiers for pyrimidine-based research.

References

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.

-

Wikipedia. Fluorouracil. [Link]

-

Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules. [Link]

-

Shaikh, M. H., Subhedar, D. D., & Nawale, R. B. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

-

Rashid, M., Husain, A., & Mishra, R. (2012). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical & Biological Archives. [Link]

-

Natarajan, G., M, D., & K, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis. [Link]

-

Saleem, M., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

-

Liu, X., et al. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Archiv der Pharmazie. [Link]

-

Kumar, A., & Singh, P. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Singh, P., & Kaur, M. (2018). Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. Journal of the Chinese Chemical Society. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Sharma, P., & Kumar, A. (2004). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. [Link]

-

Kumar, D., & Singh, R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies. [Link]

-

Natarajan, G., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

-

Longley, D. B., et al. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. PubMed. [Link]

-

ResearchGate. (2022). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

-

Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Pyrimidine. Journal of Current Pharma Research. [Link]

-

Singh, A., et al. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. World Journal of Pharmaceutical Research. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

-

Liu, X., et al. (2020). Recent Development of Pyrimidine‐Containing Antimicrobial Agents. Scilit. [Link]

-

Journal of Advanced Scientific Research. (2018). Pyrimidine As Anticancer Agent: A Review. [Link]

-

Al-Said, M. S., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. [Link]

-

El-Mekabaty, A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

-

Iannazzo, D., et al. (2018). Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Molecules. [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Gornicka, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules. [Link]

-

SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Gornicka, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

-

Patel, R., et al. (2022). Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. Future Medicinal Chemistry. [Link]

-

ResearchGate. (2023). Synthesis And Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents. [Link]

-

El-Sabbagh, O. I., et al. (2020). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Recent Patents on Anti-Infective Drug Discovery. [Link]

-

Kilic-Kurt, Z., et al. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry. [Link]

-

ResearchGate. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. [Link]

-

ResearchGate. (2012). Synthesis, anti-HIV activity and molecular modeling study of some new pyrimidine analogues. [Link]

-

Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Indian Chemical Society. [Link]

-

Wyrzykiewicz, T. K., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]

-

KU Leuven. (2012). Exploration of the in vitro antiviral activity of a series of new pyrimidine analogues on the replication of HIV and HCV. [Link]

-

ResearchGate. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. tandfonline.com [tandfonline.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 12. Fluorouracil - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scilit.com [scilit.com]

- 15. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 17. sciensage.info [sciensage.info]

- 18. MTT assay protocol | Abcam [abcam.com]